molecular formula C15H21NO3 B2469973 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide CAS No. 1351647-07-8

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide

Cat. No. B2469973
CAS RN: 1351647-07-8
M. Wt: 263.337
InChI Key: IQRUARISITYLDR-UHFFFAOYSA-N
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Description

The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This ring is substituted with a hydroxyl group (OH) at the 4-position . The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups at the 3 and 5 positions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring and the benzamide group. The tetrahydropyran ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxyl group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Corrosion Inhibition

A study explored the effect of pyran derivatives, structurally related to the compound , as corrosion inhibitors for mild steel in acidic solutions. These derivatives showed significant inhibition efficiency, which increased with concentration. The inhibition mechanism was attributed to the adsorption of the compounds on the steel surface, following the Langmuir adsorption isotherm model. This suggests potential applications of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzamide in corrosion prevention (Khattabi et al., 2019).

Antimicrobial and Anti-inflammatory Activities

N-Pyrazolylbenzamide derivatives, which share a structural motif with the compound of interest, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model and promising antimicrobial activity against various tested organisms. This indicates potential applications of the compound in developing new antimicrobial and anti-inflammatory agents (Fatima et al., 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

Another study on pyrazolopyridine derivatives, similar to the compound , reported their synthesis and evaluation for antioxidant, antitumor, and antimicrobial activities. Certain derivatives showed high antioxidant activity and marked antitumor activity against liver and breast cell lines, as well as antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound to serve as a lead compound in the development of new drugs with antioxidant, antitumor, and antimicrobial properties (El‐Borai et al., 2013).

Luminescent Supramolecular Liquid Crystals

Supramolecular liquid crystals containing a pyrazole unit, akin to the compound under discussion, have been synthesized. These compounds exhibit luminescent properties and can form columnar mesophases, suggesting applications in materials science, particularly in the development of luminescent materials and liquid crystal displays (Moyano et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity, which is not specified in your question .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis, studying its reactivity, or investigating its potential biological activity .

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUARISITYLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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